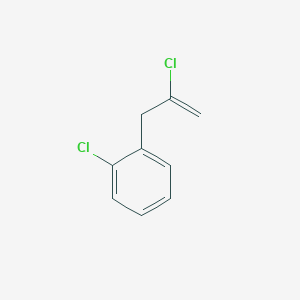

2-Chloro-3-(2-chlorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-chloroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRCJACLQNFFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641105 | |

| Record name | 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731771-99-6 | |

| Record name | 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3 2 Chlorophenyl 1 Propene and Its Derivatives

Established Synthetic Pathways to 2-Chloro-3-(2-chlorophenyl)-1-propene

The synthesis of the target compound, this compound, involves specific strategies for forming the chlorinated phenylpropene backbone. While direct literature on this exact molecule is sparse, plausible routes can be extrapolated from established organic chemistry principles and syntheses of similar compounds.

The synthesis often begins with a suitably substituted halogenated aromatic compound. For instance, a process for preparing a similar structure, 2,3,3,3-tetrafluoro-1-propene, starts from 2-chloro-3,3,3-trifluoro-1-propene, highlighting the use of chlorinated propenes as foundational materials. google.com A general approach could involve the reaction of a Grignard reagent derived from 1,2-dichlorobenzene (B45396) with an appropriate three-carbon electrophile, such as 2,3-dichloropropene. Alternatively, coupling reactions catalyzed by transition metals like palladium could be employed to link the 2-chlorophenyl group to a 2-chloro-1-propene unit. The use of chlorinated compounds as key ingredients is a widespread practice in the synthesis of various pharmaceutical agents. nih.gov

Functionalization of the propene moiety is a critical step in achieving the desired 2-chloro substitution. Starting from a precursor like 3-(2-chlorophenyl)-1-propene, an allylic chlorination reaction could introduce the chlorine atom at the C-2 position. Reagents such as N-chlorosuccinimide (NCS) are commonly used for such transformations. Another potential strategy involves the addition of hydrogen chloride (HCl) across the double bond of an allene (B1206475) precursor, 3-(2-chlorophenyl)-1,2-propadiene, which would yield the desired product through hydrochlorination. The direct chlorination of a related compound, 3-chloro-2-methyl-1-propene, using elemental chlorine is a known method, though it may produce a mixture of products requiring purification. orgsyn.org

Synthesis of Chemically Related Phenylpropene Structures and Analogs

The synthetic principles applied to this compound are shared with a variety of related phenylpropene structures. Examining these analogs provides broader insight into the applicable chemical transformations.

The synthesis of positional isomers, such as those with the chlorine atom at the para-position of the phenyl ring, is well-documented. A key intermediate, 2-chloro-3-(4-chlorophenyl)propionic acid, can be prepared from chlorobenzenediazonium chloride and acrylic acid in acetone (B3395972) with a copper(II) chloride catalyst. researchgate.net A mathematical model for this arylation reaction determined that an optimal yield of 63.5% could be achieved. researchgate.net This acid can then be converted to the target phenylpropene through subsequent decarboxylation and elimination steps. Another patented method describes the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which involves the reaction of diethyl α-methoxy p-chlorobenzyl phosphonate (B1237965) with cyclopropyl (B3062369) methyl ketone in the presence of a base like potassium tert-butoxide. google.com This demonstrates a pathway for constructing substituted phenylpropanone skeletons which can be precursors to phenylpropenes.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant precursors and analogs of phenylpropenes. wisdomlib.org The most common synthetic route is the Claisen-Schmidt condensation, which involves reacting an appropriate arylaldehyde with an acetophenone (B1666503) in the presence of a base. wisdomlib.orgmdpi.com Various bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and others have been utilized. nih.gov Solvent-free methods using iodine-alumina have also been developed as an efficient and environmentally friendly alternative. nih.gov

Epoxides derived from phenylpropenes are valuable synthetic intermediates. mdpi.comyoutube.com They are typically synthesized from the corresponding alkene via epoxidation. youtube.comyoutube.com A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction is a concerted process that forms the epoxide ring in a single step. youtube.com An alternative, two-step method involves the formation of a halohydrin from the alkene, followed by an intramolecular SN2 reaction induced by a strong base to close the epoxide ring. youtube.comyoutube.com

Table 1: Selected Catalysts for Claisen-Schmidt Condensation in Chalcone (B49325) Synthesis

| Catalyst System | Reaction Conditions | Yield | Source |

| Aqueous NaOH | Stirring at room temperature | Moderate to High | nih.gov |

| Aqueous KOH | Ultrasound bath, 40°C | High | mdpi.com |

| Iodine-Alumina | Solvent-free, microwave | 76% (for Xanthohumol) | nih.gov |

| Bentonite/Montmorillonite | Microwave irradiation (400W) | 1.72-5.21% | researchgate.net |

The synthesis of brominated phenylpropenes can be achieved through several methods. For instance, 2-(4-(bromomethyl)phenyl) propionic acid is synthesized by dissolving 2-(4-Methylphenyl)propionic acid in ethyl acetate (B1210297) with a catalytic amount of HBr, followed by the dropwise addition of bromine. nih.gov This process results in bromination of the methyl group on the phenyl ring. nih.gov For bromination on the propene chain, electrophilic addition of bromine (Br₂) across the double bond is a standard method. Environmentally friendly bromination techniques have been developed where bromine is generated in situ from hydrobromic acid (HBr) and an oxidizing agent, which can then be used to brominate phenyl alkyl ketones. google.com N-directed, two-fold trans-bromoboration of diynes with BBr₃ has also been developed as a method to construct brominated, boron-nitrogen embedded polycyclic aromatic hydrocarbons. ed.ac.uk

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of complex organic molecules. For a target such as this compound, which features both an aryl-alkenyl bond and specific chlorination, catalytic methods provide the precision required to control regioselectivity and chemoselectivity.

Lewis Acid Catalysis in Halogenation and Acylation Reactions

Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution, a class of reactions essential for functionalizing aromatic rings. masterorganicchemistry.com In the context of synthesizing precursors for this compound, Friedel-Crafts reactions and direct halogenations are highly relevant.

Friedel-Crafts Reactions: The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, allows for the formation of carbon-carbon bonds on an aromatic ring. libretexts.org A plausible route to a precursor could involve the Friedel-Crafts alkylation of 1,2-dichlorobenzene with an allyl halide, or the acylation followed by subsequent reduction and modification. In these reactions, a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates an alkyl or acyl halide, rendering it more electrophilic. masterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating the attack by the aromatic ring. masterorganicchemistry.com For acylation, this leads to the formation of a resonance-stabilized acylium ion, a potent electrophile. masterorganicchemistry.comyoutube.com

Halogenation Reactions: The introduction of chlorine onto either the aromatic ring or the allylic position of the propene moiety can be effectively catalyzed by Lewis acids. For aromatic chlorination, a Lewis acid polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that is attacked by the benzene (B151609) ring. masterorganicchemistry.com For allylic chlorination, which would install the chlorine at the C-2 position of a 3-(2-chlorophenyl)-1-propene intermediate, radical conditions are often employed. libretexts.org However, Lewis acids can also influence the outcome of halogenation reactions involving alkenes. rsc.orgrsc.org

The choice of Lewis acid and reaction conditions is critical to optimize yields and prevent side reactions like polyalkylation or rearrangements, which are known limitations of Friedel-Crafts alkylations. masterorganicchemistry.comlibretexts.org

| Lewis Acid | Reaction Type | Substrate Example | Key Features & Findings | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Alkylation/Acylation | Benzene + Alkyl/Acyl Halide | Highly effective catalyst for forming C-C bonds with aromatic rings. Can lead to carbocation rearrangements in alkylation. masterorganicchemistry.comlibretexts.org | masterorganicchemistry.comlibretexts.org |

| Ferric Chloride (FeCl₃) | Aromatic Halogenation | Benzene + Cl₂ | Standard catalyst for electrophilic chlorination and bromination of arenes. masterorganicchemistry.com | masterorganicchemistry.com |

| Titanium Tetrachloride (TiCl₄) | Ene Reaction | β-pinene + Chloral | Can induce high diastereoselectivity and quantitative asymmetric induction in ene additions to alkenes. rsc.org | rsc.org |

| Chloroaluminate Ionic Liquid | Friedel-Crafts Sulfonylation | Aromatic Compounds + Sulfonyl Chlorides | Acts as a stable, efficient, and recyclable heterogeneous Lewis acid catalyst under solvent-free conditions. nih.gov | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, offers a robust method for linking aryl and vinyl groups, making it an ideal strategy for assembling the core structure of this compound. libretexts.orgbeilstein-journals.org

This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the target molecule, two primary disconnections are possible:

Coupling of a (2-chlorophenyl)boronic acid derivative with a 2,3-dichloro-1-propene (B165496) synthon.

Coupling of 1,2-dichlorobenzene with a propene derivative bearing a boronic ester at the C-3 position.

The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. libretexts.org The versatility of the Suzuki-Miyaura reaction is demonstrated by its wide functional group tolerance and its successful application in the synthesis of complex molecules and polymers. nih.govnih.govmdpi.com

| Catalyst/Ligand System | Substrates | Product Type | Key Features & Findings | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | 4-Bromothiophene-2-carbaldehyde + Arylboronic acids/esters | 4-Arylthiophene-2-carbaldehydes | Efficient synthesis of aryl-substituted thiophenes in moderate to excellent yields. mdpi.com | mdpi.com |

| Polymer-supported Pd–NHC complex / BF₃·OEt₂ | 1-Aryltriazenes + Arylboronic acids | Unsymmetrical Biaryls | Catalyst is recyclable and shows high activity. Reaction demonstrates good chemoselectivity over aryl halides. beilstein-journals.org | beilstein-journals.org |

| Pd(OAc)₂ / SPhos | ortho-Vinyl aromatic bromides + Aryl boronate esters | Stereodefined Multisubstituted Olefins | Reaction proceeds via a controllable 1,4-palladium migration, showing broad substrate scope and excellent functional-group tolerance. nih.gov | nih.gov |

| Pd(PPh₃)₄ / Base | SEM-Protected Bromopyrroles + Phenylboronic acid | Aryl-substituted pyrroles | The SEM-protecting group is stable under the reaction conditions, preventing the formation of debrominated by-products. nih.gov | nih.gov |

Heterogeneous Catalysis for Propene-Based Compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, potential for recycling, and improved process stability. researchgate.netnih.gov For the synthesis of propene-based compounds and their precursors, heterogeneous systems, particularly zeolites, are of great interest.

Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. ulg.ac.bepsu.edu Their well-defined pore structures can control which reactants enter and which products are formed, leading to high regioselectivity. psu.edu This property is valuable for the chlorination of aromatic precursors. For instance, zeolites can direct the chlorination of toluene (B28343) to favor the para-isomer over the ortho-isomer. researchgate.net Zeolites K-L and K-beta have proven to be effective catalysts for the liquid-phase chlorination of 1,2-dichlorobenzene, a potential starting material. researchgate.netepa.gov

Beyond precursor synthesis, heterogeneous catalysts are crucial in the industrial production of propene itself via propane (B168953) dehydrogenation (PDH). nih.gov While traditional Pt- and CrOₓ-based catalysts have drawbacks, newer systems based on earth-abundant metals like nickel encapsulated in defective titanium oxide (TiOₓ) or boron nitride catalysts show promise for more sustainable and energy-efficient propene production. nih.govthechemicalengineer.com

| Catalyst | Reaction Type | Substrate(s) | Key Features & Findings | Reference |

|---|---|---|---|---|

| Zeolite K-L | Aromatic Chlorination | 1,2-Dichlorobenzene | Effective catalyst for the selective conversion to 1,2,4-trichlorobenzene, superior to FeCl₃ in selectivity. researchgate.netepa.gov | researchgate.netepa.gov |

| Zeolite HNa faujasite X | Aromatic Chlorination | Toluene + t-BuOCl | Efficient and highly regioselective system for mono-chlorination, providing remarkable para-selectivity. psu.edu | psu.edu |

| Ni@TiOₓ (Defective TiOx on Ni) | Propane Dehydrogenation | Propane | A low-cost, highly active, and sustainable catalyst for propene synthesis, surpassing many oxide-based catalysts. nih.gov | nih.gov |

| Boron Nitride | Oxidative Dehydrogenation of Propane | Propane + O₂ | Nontoxic, precious-metal-free catalyst that operates at lower temperatures, resulting in energy savings. thechemicalengineer.com | thechemicalengineer.com |

| Titanium Silicalite (TS-1) | Propene Epoxidation | Propene + H₂O₂ | A breakthrough zeolite catalyst for the selective epoxidation of propene to propene oxide under mild conditions. researchgate.net | researchgate.net |

Other Metal-Catalyzed Processes for Related Derivatives

While palladium holds a prominent position in cross-coupling, other transition metals, notably rhodium, offer unique catalytic activities for synthesizing functionalized allylic compounds. These methods could be adapted to forge or modify the specific structure of this compound.

Rhodium catalysts are particularly adept at controlling regioselectivity and enantioselectivity in reactions involving allylic systems. nih.govnih.gov Research groups have developed rhodium-catalyzed methods for the atom-economic coupling of alkynes or allenes with various nucleophiles to create branched allylic products, a structure analogous to the target molecule. nih.gov Furthermore, rhodium catalysis has been successfully applied to the allylic C–H functionalization of unactivated alkenes, providing a direct route to alkylate the allylic position without pre-functionalization. acs.org Another powerful application is in asymmetric allylic substitution reactions, which could potentially be used to introduce the C-2 chloro substituent stereoselectively. nih.govacs.org

| Metal/Catalyst System | Reaction Type | Substrates | Product Type | Key Features & Findings | Reference |

|---|---|---|---|---|---|

| Rhodium / Chiral Diene Ligand | Asymmetric Allylic Fluorination | Allylic Carbonates | Provides access to enantioenriched 1,2-disubstituted allylic fluorides via a dynamic kinetic asymmetric transformation. nih.gov | nih.gov | |

| Rhodium(II) Acetate | Allylic C-H Alkylation | Unactivated Alkenes + Diazo Compounds | A redox-neutral and mild methodology for direct allylic C-H alkylation, bypassing cyclopropanation. acs.org | acs.org | |

| Rhodium / Chiral Bisphosphine Ligand | Asymmetric Allylic Dearomatization | β-Naphthols + gem-Difluorinated Cyclopropanes | Produces linear-selective 2-fluoroallylic β-naphthalenones with quaternary carbon centers in good yields and high enantioselectivity. acs.org | acs.org | |

| Rhodium / Pronucleophiles | Hydro-oxycarbonylation / Addition | Allenes / Alkynes | Regioselective and enantioselective route to branched allylic moieties through C-C and C-heteroatom bond formation. nih.gov | nih.gov |

Novel Cascade and Multi-Component Reaction Strategies

To enhance synthetic efficiency and align with the principles of green chemistry, chemists are increasingly designing cascade (or domino) and multi-component reactions. These strategies combine multiple reaction steps into a single, one-pot operation, avoiding the need for isolation and purification of intermediates, thereby saving time, solvents, and reagents. nih.gov

The synthesis of a densely functionalized molecule like this compound is a prime candidate for such an approach. While a specific cascade for this exact target is not documented, existing strategies for other complex molecules provide a clear blueprint. For example, multi-catalytic systems, where two or more catalysts orchestrate different steps in a sequence, have been developed. nih.gov A notable example involves a secondary amine for a Michael addition followed by an N-heterocyclic carbene (NHC) for an intramolecular benzoin (B196080) reaction to build functionalized cyclopentanones. nih.gov

NHCs have also been used to catalyze stereoselective cascade reactions to construct complex heterocyclic systems like pyrrolo[3,2-c]quinolines from simple starting materials. figshare.com A hypothetical cascade for the target molecule could involve a palladium-catalyzed Suzuki coupling followed by an in-situ enzyme- or organocatalyst-mediated chlorination. A multi-component strategy might bring together 2-chlorobenzaldehyde, a phosphorus ylide (for a Wittig-type reaction), and a chlorinating agent in a single pot to rapidly assemble the final product.

| Catalysis Type | Reaction Name/Type | Starting Materials | Product Type | Key Features & Findings | Reference |

|---|---|---|---|---|---|

| Multicatalytic (Secondary Amine / NHC) | Formal [3+2] Cascade | 1,3-Dicarbonyls + α,β-Unsaturated aldehydes | Densely functionalized cyclopentanones | One-pot, asymmetric process with high enantioselectivities from readily available starting materials. nih.gov | nih.gov |

| N-Heterocyclic Carbene (NHC) | Michael–Mannich–Lactamization Cascade | o-Amino aromatic aldimines + 2-Bromoenals | Functionalized pyrrolo[3,2-c]quinolines | Stereoselective construction of three consecutive stereocenters with excellent diastereo- and enantioselectivities. figshare.com | figshare.com |

| Brønsted Acid | Cascade Reaction | 2-Hydroxycyclobutanone + Indole derivatives | Highly functionalized tryptamines | An original synthetic protocol for preparing complex tryptamines from simple precursors. researchgate.net | researchgate.net |

Mechanistic Investigations of 2 Chloro 3 2 Chlorophenyl 1 Propene Reactivity

Electrophilic and Nucleophilic Processes on the Propene Moiety

The propene chain is the most reactive portion of the molecule, susceptible to both electrophilic attack at the double bond and nucleophilic attack at the carbon bearing the allylic chlorine.

The carbon-carbon double bond in 2-Chloro-3-(2-chlorophenyl)-1-propene is an area of high electron density, making it a target for electrophiles. savemyexams.com Electrophilic addition reactions proceed via a stepwise mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of the addition is governed by Markovnikov's rule, which states that in the addition of an acid HX, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. pressbooks.pubchemguide.co.uk This rule is a consequence of the preference for forming the more stable carbocation intermediate.

In the case of this compound, the double bond is unsymmetrical. Attack by an electrophile (E+) can lead to two possible carbocation intermediates. The stability of these intermediates determines the major product. The proximity of the electron-withdrawing chlorine atom on the double bond (a vinyl chloride) and the 2-chlorobenzyl group influences the carbocation stability. The addition of hydrogen halides (HX), for instance, would be expected to yield a more stable secondary carbocation, leading to a specific constitutional isomer as the major product. libretexts.org

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent (HX) | Electrophile | Predicted Major Product |

|---|---|---|

| HCl | H⁺ | 1,2-Dichloro-1-(2-chlorophenyl)propane |

| HBr | H⁺ | 2-Bromo-1-chloro-1-(2-chlorophenyl)propane |

This table illustrates the application of Markovnikov's rule to the electrophilic addition to this compound, predicting the major product based on the formation of the more stable carbocation intermediate.

The chlorine atom on the propene chain is an allylic halide, making it susceptible to nucleophilic substitution reactions. ncert.nic.in These reactions can proceed through several mechanisms, including S_N1, S_N2, and with allylic rearrangement (S_N1' and S_N2'). spcmc.ac.in

S_N2 Mechanism : With strong, unhindered nucleophiles in polar aprotic solvents, a direct, bimolecular substitution is favored. lumenlearning.com The nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This mechanism results in an inversion of configuration if the carbon is a stereocenter.

S_N1 Mechanism : In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a unimolecular mechanism. ncert.nic.inlumenlearning.com This involves the departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. The nucleophile can then attack either of the two carbons that share the positive charge.

Allylic Rearrangement (S_N1' and S_N2') : The formation of the resonance-stabilized allylic carbocation in S_N1 conditions means that a mixture of two products can be formed: the direct substitution product and a rearranged product, also known as an allylic shift. spcmc.ac.inwikipedia.org An S_N2' mechanism, a bimolecular substitution with allylic rearrangement, can also occur, particularly when the primary allylic carbon is sterically hindered. spcmc.ac.in

The choice of nucleophile and reaction conditions significantly influences the product distribution. For example, treatment with aqueous potassium hydroxide (B78521), a strong nucleophile, could lead to the formation of the corresponding allylic alcohol. pw.live

Table 2: Potential Products from Nucleophilic Substitution

| Nucleophile | Reagent Example | Direct Substitution Product (S_N2/S_N1) | Rearranged Product (S_N1'/S_N2') |

|---|---|---|---|

| Hydroxide | NaOH (aq) | 2-Chloro-3-(2-chlorophenyl)-1-propen-1-ol | 1-Chloro-3-(2-chlorophenyl)-1-propen-2-ol |

| Cyanide | KCN | 3-Chloro-4-(2-chlorophenyl)-2-butenenitrile | 2-Chloro-4-(2-chlorophenyl)-3-butenenitrile |

This table outlines the potential constitutional isomers resulting from nucleophilic attack, highlighting the possibility of both direct displacement and allylic rearrangement.

Reactivity of the Chlorinated Aromatic Ring

The 2-chlorophenyl group is an aromatic ring that can undergo its own set of characteristic reactions, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. libretexts.org In this compound, the ring has two substituents: a chlorine atom and the -(CH₂)CH=CCl₂ group.

Chlorine Atom : Halogens are deactivating yet ortho, para-directing substituents. libretexts.org They withdraw electron density from the ring inductively (deactivating effect) but can donate electron density through resonance (directing effect).

2-Chloro-1-propenyl group : This group is generally considered to be deactivating due to the inductive effect of the sp² carbons and the vinylic chlorine.

The directing effects of these two groups must be considered together. The chlorine atom strongly directs incoming electrophiles to positions 4 and 6 (ortho and para to itself). The propenyl substituent at position 1 will also influence the regioselectivity. When the directing effects of two groups reinforce each other, the product is easier to predict. msu.edu In this case, the most likely positions for electrophilic attack are those activated by the chlorine atom and least sterically hindered. Therefore, substitution is most probable at the para position (position 4) relative to the chlorine atom. msu.edu

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(2-chloro-5-nitrophenyl)-1-propene |

| Halogenation | Br₂, FeBr₃ | 3-(5-Bromo-2-chlorophenyl)-2-chloro-1-propene |

This table predicts the major monosubstituted product for common electrophilic aromatic substitution reactions, based on the directing effects of the existing substituents.

The chlorine atom on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions, a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems can effectively activate them. chemistryviews.org

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes) can be employed to modify the aromatic core of the molecule. nih.govyoutube.com These reactions typically involve a palladium catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), and reductive elimination. wikipedia.org

Table 4: Examples of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | Biphenyl derivative |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, ligand, base | Diphenylamine derivative |

This table showcases the versatility of the aromatic chlorine as a site for various palladium-catalyzed cross-coupling reactions to generate more complex molecular architectures.

Radical and Rearrangement Mechanisms

Beyond ionic pathways, the reactivity of this compound can also be understood through radical mechanisms and rearrangements.

Radical Reactions: Radical processes can be initiated by heat or light. For instance, the addition of a chlorine atom to an allene (B1206475) system, which shares features with the propene moiety, can occur via a radical mechanism. nist.govnih.gov In the case of this compound, a radical initiator could lead to the formation of a resonance-stabilized allylic radical. This radical intermediate can then react with other species in the medium. Chlorine atom addition to the central carbon of the double bond would result in a highly stabilized radical intermediate, which could then abstract an atom from another molecule to propagate a chain reaction. nih.gov

Rearrangement Mechanisms: As discussed in section 3.1.2, allylic rearrangements are a key feature of the molecule's reactivity under nucleophilic substitution conditions that favor an S_N1 pathway. spcmc.ac.in The mechanism involves the formation of a delocalized allylic carbocation intermediate. This ambident cation has two electrophilic centers, allowing a nucleophile to attack at either the original chlorinated carbon (C1) or the terminal carbon of the double bond (C3). spcmc.ac.in The formation of this common intermediate from either the primary or secondary allylic chloride isomer explains why both can lead to the same mixture of products under S_N1 conditions. spcmc.ac.in

Diradical to Carbene Rearrangement Postulations

Carbenes are neutral carbon species with two bonds and two non-bonding electrons, making them highly reactive. libretexts.org They can exist as a singlet carbene (with a lone pair of electrons) or a triplet carbene, which has a diradical nature. libretexts.org The interconversion and rearrangement between diradical and carbene species are significant in certain reaction mechanisms.

One relevant transformation is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves the conversion of an alkylidene carbene to an alkyne. nih.gov The reverse of this process, a 1,2-shift, can convert a strained alkyne back into an alkylidene carbene. nih.gov The position of this equilibrium is influenced by the geometric constraints and thermodynamic stability of the species involved. nih.gov In some polycyclic systems, the carbene is favored, and even direct synthesis of the strained alkyne can result in rearrangement to the carbene. nih.gov Computational studies on strained alkynes suggest that their subsequent cycloaddition reactions often proceed through a dicarbene intermediate rather than a biradical pathway. nih.gov The stabilization of diradical species can also be achieved through coordination with N-heterocyclic carbenes (NHCs), which can delocalize spin density. nih.gov

Free radical reactions are often initiated by the homolytic cleavage of a bond, typically induced by heat or light, to form radical intermediates. youtube.com A classic example relevant to propene-derived structures is allylic halogenation. This substitution reaction replaces a hydrogen atom on the carbon adjacent to the double bond (the allylic position) with a halogen. youtube.com

The mechanism proceeds through a radical chain reaction:

Initiation: The process begins with the homolytic cleavage of the halogen molecule (e.g., Cl₂) using heat or UV light, generating two chlorine radicals. youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the allylic position of the alkene. This step is favored because the resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over two carbon atoms. youtube.com This resonance-stabilized radical then reacts with another molecule of the halogen (Cl₂) to form the allylic chloride product and a new chlorine radical, which continues the chain. youtube.com

For the specific case of this compound, the allylic position is the carbon bearing the 2-chlorophenyl group. A radical initiated process would preferentially form a resonance-stabilized radical at this site.

Oxidation, Reduction, and Elimination Reactions

The oxidation of halogenated and unsaturated compounds can lead to a variety of functionalized products. The specific outcome depends on the oxidizing agent and the substrate's structure. For instance, manganese dioxide (MnO₂) is an effective oxidizing agent for various organic compounds, including phenols and anilines, in aqueous environments. nih.gov The oxidation process is a surface reaction, and its rate is often dependent on pH. nih.gov

In the context of sulfur-containing analogues, the oxidation of chiral pinane-type γ-ketothiols with chlorine dioxide (ClO₂) can yield a range of products, including disulfides, thiosulfonates, sulfones, and sulfonic acids, depending on the reaction conditions. nih.gov The presence of a catalyst, such as VO(acac)₂, can significantly increase the yield of certain products like thiosulfonates. nih.gov Similarly, aryl allylic alcohols can be converted to either halogenated unsaturated ketones or allylic halides under Moffatt-Swern conditions, with the product being determined by the electronic nature of the aromatic ring. organic-chemistry.org Electron-poor aromatic rings tend to favor the formation of the ketone. organic-chemistry.org

Reductive dehalogenation is a crucial reaction that removes halogen atoms from organic molecules. numberanalytics.com This can be achieved through several methods, including catalytic hydrogenation, electrochemical reduction, and chemical reduction. numberanalytics.com

Catalytic Hydrogenation: This method involves reacting the halogenated compound with hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. numberanalytics.com

Chemical Reduction: A variety of reducing agents can be employed. Metals like zinc and magnesium are common, as are metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). numberanalytics.com The reduction of α-halo ketones with a one-electron reducing agent proceeds through a radical anion intermediate, while two-electron agents like zinc can undergo direct oxidative addition to form a metal enolate. wikipedia.org

Electrochemical Reduction: This technique uses an electrode to transfer electrons to the halogenated compound, causing the cleavage of the carbon-halogen bond. numberanalytics.com

For compounds containing multiple halogen atoms, such as polychlorinated biphenyls, reductive dehalogenation can occur stepwise until a halogen-free hydrocarbon is formed. google.com

Elimination reactions in propene-derived structures, particularly those with a good leaving group like chlorine, typically result in the formation of an additional double bond (an allene or a conjugated diene). These reactions generally proceed via two main mechanisms: E1 (unimolecular) and E2 (bimolecular). lumenlearning.com

E2 Mechanism: This is a one-step, concerted process where a strong base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously. shout.educationksu.edu.sa The reaction rate is second-order, depending on the concentration of both the substrate and the base. ksu.edu.sa The E2 mechanism requires an anti-periplanar arrangement (180°) between the proton being abstracted and the leaving group. lumenlearning.com

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. lumenlearning.comksu.edu.sa In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. ksu.edu.sa The rate-determining step is the formation of the carbocation, making the reaction rate first-order (unimolecular). lumenlearning.com E1 reactions are more common for tertiary and secondary alkyl halides, as they can form more stable carbocations. lumenlearning.com

The competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) is a key consideration. Using a strong, bulky base and applying heat generally favors elimination over substitution. lumenlearning.comksu.edu.sa

Table 2: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism | Citation |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][base]) | lumenlearning.comksu.edu.sa |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted | lumenlearning.comksu.edu.sa |

| Base Requirement | Weak base is sufficient | Strong base is required | lumenlearning.com |

| Substrate | Favored for 3° and 2° substrates | Can occur for 1°, 2°, and 3° substrates | lumenlearning.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry | lumenlearning.com |

| Regioselectivity | Zaitsev's Rule (more substituted alkene) | Zaitsev's Rule (unless a bulky base is used) | lumenlearning.com |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 2-Chloro-3-(2-chlorophenyl)-1-propene.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic, allylic, and aromatic protons. The electronegativity of the chlorine atoms and the anisotropic effects of the phenyl ring significantly influence the chemical shifts (δ) of these protons.

The two geminal protons on the C1 carbon (=CH₂) are diastereotopic and are expected to appear as two separate signals, likely multiplets or doublets of doublets, in the range of δ 5.0-6.0 ppm. The proton on the C2 carbon is absent. The allylic protons on the C3 carbon (-CH₂-) are adjacent to the aromatic ring and will be deshielded, appearing as a singlet or a narrowly split multiplet in the region of δ 3.5-4.5 ppm. The four aromatic protons of the 2-chlorophenyl group will show complex splitting patterns, typically as multiplets, in the downfield region of δ 7.0-7.5 ppm. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| =CH₂ (vinylic) | 5.0 - 6.0 | m (or dd) |

| -CH₂- (allylic) | 3.5 - 4.5 | s (or narrow m) |

Note: Predicted values are based on the analysis of similar structures. 'm' denotes multiplet, 'dd' denotes doublet of doublets, and 's' denotes singlet.

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.

The sp² hybridized carbons of the double bond (C1 and C2) are expected to resonate in the downfield region, typically between δ 110 and 145 ppm. The carbon atom bearing the chlorine (C2) will be significantly deshielded. The sp³ hybridized allylic carbon (C3) will appear further upfield, generally in the range of δ 30-50 ppm. The six aromatic carbons will produce signals in the δ 125-140 ppm region, with the carbon attached to the chlorine atom (ipso-carbon) showing a distinct chemical shift. chemicalbook.comchemicalbook.comdocbrown.info

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=CH₂) | 115 - 125 |

| C2 (-C(Cl)=) | 135 - 145 |

| C3 (-CH₂-) | 35 - 45 |

Note: Predicted values are based on the analysis of similar chlorinated propenes and phenyl-substituted alkenes.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides insights into the functional groups and molecular vibrations present in the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include C-H stretching from the aromatic and vinylic groups around 3000-3100 cm⁻¹, and from the allylic CH₂ group just below 3000 cm⁻¹. mdpi.comresearchgate.net

A characteristic C=C stretching vibration for the propene unit is expected around 1640-1680 cm⁻¹. The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. uantwerpen.be The out-of-plane bending vibrations of the aromatic C-H bonds are also prominent in this region and can provide information about the substitution pattern of the benzene (B151609) ring.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100 - 3000 | C-H stretch (aromatic and vinylic) |

| 2950 - 2850 | C-H stretch (allylic) |

| 1680 - 1640 | C=C stretch (alkene) |

| 1600, 1475 | C=C stretch (aromatic) |

| 800 - 600 | C-Cl stretch |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. For this compound, the C=C stretching vibration of the propene unit is expected to produce a strong and sharp Raman signal. The symmetric stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. The C-Cl stretching vibration, while visible in FTIR, also gives a characteristic signal in the Raman spectrum, generally in the 600-700 cm⁻¹ range. nih.govresearchgate.netresearchgate.net The study of chlorinated paraffins has shown that Raman peaks between 610-690 cm⁻¹ are associated with C-Cl bond vibrations. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration |

|---|---|

| 3100 - 3000 | C-H stretch (aromatic and vinylic) |

| 1680 - 1640 | C=C stretch (alkene) |

| ~1600, ~1000 | Aromatic ring breathing modes |

Note: Predicted values are based on typical Raman shifts for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₈Cl₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with about two-thirds the intensity (from one ³⁵Cl and one ³⁷Cl) and an (M+4)⁺ peak with about one-ninth the intensity (from two ³⁷Cl atoms) of the M⁺ peak (containing two ³⁵Cl atoms). libretexts.org This distinctive isotopic cluster provides definitive evidence for the presence of two chlorine atoms in the molecule. Common fragmentation patterns would likely involve the loss of a chlorine atom or the benzyl (B1604629) group.

Table 5: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (for ³⁵Cl) | Relative Intensity |

|---|---|---|

| [M]⁺ | 186 | 100% |

| [M+2]⁺ | 188 | ~65% |

Note: The m/z values are nominal masses. The relative intensities are approximate and characteristic for a molecule with two chlorine atoms.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

A study on (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] researchgate.netuky.edudioxin-6-yl)prop-2-en-1-one, a compound sharing the chlorophenylpropene core, revealed a largely planar molecular geometry. uky.edunih.gov The molecule is slightly bent, with a dihedral angle of 8.31 (9)° between the planes of the chlorophenyl and the dihydrobenzodioxine rings. uky.edunih.gov The crystal packing is governed by weak intermolecular interactions, including C—H⋯O and C—H⋯Cl hydrogen bonds, as well as π–π stacking of the aromatic rings. uky.edunih.gov

Another related derivative, 1-{(Z)-[(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-ylidene]amino}, crystallizes in a monoclinic system. researchgate.net In this thiosemicarbazone compound, the conformation about the C=C double bond is E. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which form supramolecular helical chains. researchgate.net These chains are further organized into a three-dimensional network by C—H⋯Cl contacts and weak π–π interactions between the chlorobenzene (B131634) rings, with an inter-centroid distance of 3.9127 (15) Å. researchgate.net

The crystallographic data for these derivatives are summarized in the interactive table below, providing a comparative view of their structural parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. For compounds containing conjugated π systems, such as this compound and its derivatives, UV-Vis spectroscopy provides valuable information about the extent of conjugation and the electronic structure.

While specific UV-Vis spectral data for this compound were not found in the reviewed literature, studies on related chlorine-substituted conjugated systems, like stilbenes, offer relevant insights. Research on a series of chlorine-substituted stilbenes has shown that the position and intensity of the absorption bands are sensitive to the molecular conformation and the substitution pattern on the phenyl rings. hi.isresearchgate.net The ethylene (B1197577) proton chemical shifts, in particular, are influenced by the anisotropy effects of the nearby C–Cl bonds, and both ethylene and some ring proton chemical shifts are dependent on the ring current effects, which are in turn affected by the substituent and ring orientation. hi.isresearchgate.net These conformational changes are reflected in the UV spectra, which can be used to support structural predictions. hi.isresearchgate.net

In a study of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane, a derivative containing chlorophenyl groups, the UV spectrum was used as part of the structural characterization, although specific absorption maxima were not detailed in the abstract. researchgate.net Generally, the presence of chromophores, such as the phenyl ring and the C=C double bond in the phenylpropene structure, leads to characteristic absorption bands in the UV region. The substitution with chlorine atoms can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption, depending on the position of the chlorine atom and its electronic effect on the conjugated system.

The following table summarizes the UV-Vis spectral data for a related chalcone (B49325) derivative, providing an example of the typical absorption characteristics for this class of compounds.

Theoretical and Computational Chemistry of 2 Chloro 3 2 Chlorophenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2-Chloro-3-(2-chlorophenyl)-1-propene. These computational methods provide a microscopic view of the molecule's orbitals and electron distribution, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is a popular choice for its balance of accuracy and computational cost, particularly for medium to large-sized molecules like this compound. nih.govnih.gov DFT calculations can be employed to determine various properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals. researchgate.net

For this compound, DFT methods, such as B3LYP, are instrumental in predicting its three-dimensional structure and the distribution of electrons within the molecule. mdpi.com The inclusion of dispersion corrections, like DFT-D3, can improve the accuracy of these calculations, especially in systems with non-covalent interactions. nih.gov These calculations provide a foundational understanding of the molecule's stability and potential reaction pathways.

Ab Initio Methods and Basis Set Selection for Conformational Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory for electronic structure calculations. nih.govresearchgate.net The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of ab initio calculations. Larger basis sets, such as the 6-311G(d,p) or the aug-cc-pVDZ, generally provide more accurate results but require greater computational resources. nih.govresearchgate.net

Conformational analysis of this compound, which involves identifying the molecule's most stable spatial arrangements, can be effectively performed using these methods. columbia.edu By systematically rotating the rotatable bonds, such as the C-C single bond connecting the phenyl ring and the propene chain, researchers can identify various conformers and their relative energies. nih.gov This analysis is critical for understanding how the molecule's shape influences its properties and reactivity.

Molecular Geometry Optimization and Conformational Analysis

The objective of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy of the molecule, representing its most stable structure. youtube.comlibretexts.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The conformational landscape of this molecule is influenced by the rotational barriers around the single bonds. The presence of bulky chlorine atoms and the phenyl ring creates steric hindrance, which affects the preferred orientation of the different parts of the molecule. Computational methods can predict the dihedral angles that define the most stable conformers.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=C (propene) | ~1.34 Å |

| Bond Length | C-Cl (propene) | ~1.73 Å |

| Bond Length | C-C (phenyl-propene) | ~1.50 Å |

| Bond Length | C-Cl (phenyl) | ~1.74 Å |

| Bond Angle | C-C=C (propene) | ~125° |

| Dihedral Angle | Cl-C-C=C | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chlorinated organic molecules. Actual values would be determined through specific DFT or ab initio calculations for this compound.

Reactivity and Stability Assessments

The reactivity and stability of this compound can be assessed using theoretical models that analyze its electronic characteristics.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.roschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, the presence of chlorine atoms and the π-system of the phenyl ring and the double bond will influence the energies of the HOMO and LUMO. The HOMO is likely to be associated with the π-electrons of the double bond and the phenyl ring, while the LUMO may be a π* anti-bonding orbital. aip.org

Illustrative Frontier Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are representative examples based on similar chlorinated aromatic compounds and would need to be calculated specifically for this compound.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. libretexts.org This provides a visual representation of the charge distribution, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.com ESP surfaces are invaluable for predicting how a molecule will interact with other molecules, such as electrophiles and nucleophiles. libretexts.org

Reaction Mechanism Elucidation via Computational Pathways

For instance, in related chloroalkene systems, computational studies have been instrumental in determining the competition between different reaction pathways, such as addition-elimination versus direct abstraction. nih.gov Such studies typically involve the calculation of the energies of reactants, transition states, intermediates, and products. The relative energy barriers (activation energies) for different potential pathways determine the most likely reaction mechanism under specific conditions.

A hypothetical computational study on a reaction involving this compound, for example, its synthesis or degradation, would involve the systematic calculation of the energies of all stationary points along the reaction coordinate. The results of such an analysis are often presented in the form of a potential energy surface diagram and data tables summarizing key energetic and geometric parameters.

Hypothetical Reaction Pathway Analysis

To illustrate the type of data generated in such a study, consider a hypothetical reaction involving this compound. The following interactive table represents the kind of data that would be sought from computational analysis of a reaction pathway, such as an addition reaction or a substitution reaction. The values presented are purely illustrative examples of what a computational study would yield.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) | Point Group |

| Reactants | This compound + Reagent | 0.00 | C1 |

| TS1 | First Transition State | +15.5 | C1 |

| Intermediate | Reaction Intermediate | -5.2 | C1 |

| TS2 | Second Transition State | +10.8 | C1 |

| Products | Final Products | -20.3 | C1 |

Note: The data in this table is hypothetical and serves as an example of the output from a computational chemistry study. It does not represent experimental or published theoretical values for this compound.

In a detailed research finding, each of these stationary points would be characterized by its geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (to confirm whether it is a minimum or a transition state), and electronic properties. For example, the imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.

Detailed Research Findings from Analogous Systems

While specific findings for this compound are absent, studies on similar molecules provide a framework for what could be expected. For example, computational investigations into the reactions of chlorine atoms with propene have shown that direct abstraction of a hydrogen atom and addition-elimination pathways are competitive. nih.gov Quasi-classical trajectory calculations on a potential energy surface derived from high-level ab initio data revealed that the dominant pathway is the direct abstraction of a methyl hydrogen, occurring in less than 500 femtoseconds. nih.gov Less than 10% of the reactions were found to proceed through an addition-elimination mechanism involving chloropropyl radical intermediates. nih.gov

Furthermore, DFT studies on the reactions of other substituted propenes, such as 3-chloro-2-methyl-1-propene with the hydroxyl radical, have been used to determine rate constants and atmospheric lifetimes. researchgate.netfigshare.com These studies calculate the energy profiles for all possible reaction channels, including H-abstraction and OH-addition, to identify the most favorable pathways. researchgate.netfigshare.com

A comprehensive computational study on this compound would similarly map out the potential energy surfaces for its various possible reactions, providing critical data on reaction kinetics and thermodynamics that would be invaluable for understanding its chemical behavior.

Applications in Complex Molecule Synthesis and Advanced Materials

Development of Functionalized Derivatives

The multifunctionality of 2-Chloro-3-(2-chlorophenyl)-1-propene allows for its use in creating a variety of functionalized derivatives, expanding its applications beyond its role as a mere intermediate.

The vinyl group (C=CH₂) in this compound makes it a suitable monomer for polymerization reactions. Similar to other chlorinated alkenes, it can undergo free-radical polymerization or copolymerization to produce chlorinated polymers and oligomers. The incorporation of chlorine atoms into a polymer backbone can significantly alter its physical and chemical properties, often enhancing flame retardancy, chemical resistance, and adhesion. While specific polymers derived exclusively from this monomer are not widely commercialized, its potential for creating specialty polymers with tailored properties is significant. The process for chlorinating existing polymers often involves hazardous reagents like chlorine gas, making the polymerization of already-chlorinated monomers an attractive alternative.

Organic materials, including small molecules and conjugated polymers, are integral to the development of next-generation optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. These materials often feature aromatic and heterocyclic structures. While the direct application of this compound in this field is not extensively documented, its structural components are relevant. Halogen atoms on aromatic rings can influence the electronic properties, molecular packing, and performance of optoelectronic materials. The synthesis of functional materials often involves building blocks that can be modified, and the reactive sites on this compound make it a candidate for developing novel materials for this advanced sector.

Strategies for Stereoselective Synthesis Utilizing this compound

The double bond in the propene chain of this compound and its derivatives allows for the existence of stereoisomers (E/Z isomers), which can have different chemical and biological properties. Controlling the stereochemistry during synthesis is therefore of significant interest.

A viable strategy for achieving stereoselectivity in related compounds has been demonstrated. For instance, the dehydration of a similar precursor, 1-chloro-3-(2-chlorobenzene)-2-(4-fluorobenzene)-2-propanol, using a mixture of concentrated sulfuric acid and acetic anhydride (B1165640) at low temperatures (-15°C) within a microchannel reactor, yielded the corresponding (Z)-alkene with high selectivity (11.4:1 ratio). This method highlights a pathway to control the double bond geometry in this class of molecules. Such stereoselective reactions are crucial as different isomers can exhibit varied reactivity and biological activity, making control over the molecular geometry essential for targeted applications.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of substituted propenes is often challenged by issues of selectivity and yield. Traditional industrial methods can lead to undesirable byproducts, such as polychlorinated compounds or isomers. mdpi.com Future research is focused on developing advanced catalytic systems to overcome these limitations.

One promising area is the use of novel catalysts that can operate under milder conditions, such as visible-light-driven metal-free processes. mdpi.com These systems can offer high selectivity by activating specific C-H bonds, thus minimizing unwanted side reactions. mdpi.com Another avenue involves the development of catalysts based on earth-abundant and non-toxic materials, such as hexagonal boron nitride, which has shown great success in the selective dehydrogenation of propane (B168953) to propene. wisc.edunih.gov These catalysts can reduce energy consumption by lowering reaction temperatures and may be used continuously without frequent regeneration. wisc.edu

For complex polymerizations, advanced catalysts like Ziegler-Natta and metallocene systems are being refined. bohrium.commdpi.com By tuning the catalyst's structure, it's possible to control the stereochemistry and composition of the resulting products with high precision. bohrium.commdpi.com The goal is to design systems that are highly selective for the desired product, 2-Chloro-3-(2-chlorophenyl)-1-propene, while maximizing the yield from starting materials.

Table 1: Comparison of Traditional vs. Emerging Catalytic Systems for Propene Synthesis

| Catalyst Type | Key Characteristics | Potential Advantages for Selectivity & Yield |

|---|---|---|

| Traditional (e.g., Cr-based) | High temperatures required; potential for toxic byproducts. | Established technology but lower efficiency due to frequent regeneration cycles. mdpi.com |

| Pt-Sn Systems | Good activity and selectivity in propane dehydrogenation (PDH). | Considered one of the most promising systems for PDH. mdpi.com |

| Boron Nitride | Metal-free, non-toxic; operates at lower temperatures. | High selectivity to olefins, reduces energy consumption, produces other useful byproducts like ethene. wisc.edunih.gov |

| Visible Light Photocatalysis | Metal-free, uses light as an energy source. | High site-selectivity, avoids radical initiators and undesirable polychlorination. mdpi.com |

| Metallocene/Post-Metallocene | Highly tunable single-site catalysts. | Allows for precise control over product structure and molecular weight. mdpi.com |

Exploration of Bio-Inspired Synthetic Routes for Chlorinated Aromatics

In line with the principles of green chemistry, there is a growing interest in developing bio-inspired and enzymatic methods for the synthesis and modification of chlorinated compounds. Organochlorines are found in a wide array of natural biomolecules, including alkaloids and terpenoids, suggesting that nature has evolved efficient pathways for their synthesis. mdpi.com

Research is investigating the use of isolated enzymes as biocatalysts for chlorination and downstream reactions. For example, enzymes like catechol 1,2-dioxygenase have been shown to effectively catalyze the degradation of chlorinated aromatic compounds such as 4-chlorophenol. nih.gov A key area of development is the immobilization of these enzymes on supports, which significantly enhances their stability against changes in temperature and pH and allows for their reuse. nih.gov Studies have shown that immobilized enzymes can retain high activity, with only a marginal difference in kinetic performance compared to their free counterparts. nih.gov Exploring enzymes that can perform selective chlorination or functionalization of a precursor to this compound could provide a sustainable and highly selective alternative to conventional chemical methods.

Table 2: Kinetic Parameters of Free vs. Immobilized Catechol 1,2-dioxygenase

| Enzyme Form | Substrate | Vmax (U/mg) | KM (μM) |

|---|---|---|---|

| Free Enzyme | Catechol | 125.4 | 12.3 |

| Immobilized Enzyme | Catechol | 102.8 | 15.6 |

| Free Enzyme | 4-Chlorocatechol | 105.2 | 10.5 |

| Immobilized Enzyme | 4-Chlorocatechol | 80.1 | 13.2 |

This table is based on data for the enzymatic decomposition of related chlorinated compounds, illustrating the potential of biocatalysis. nih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry has emerged as a powerful tool for accelerating the design and optimization of chemical syntheses. kfupm.edu.sa Before committing to laboratory work, computational models can theoretically predict reaction outcomes, catalyst performance, and compound properties. kfupm.edu.sanih.gov This predictive capability is crucial for a molecule like this compound, where multiple reaction pathways and potential isomers exist.

Quantum chemical methods like Density Functional Theory (DFT) can provide insights into the electronic structure of reactants and transition states, helping to identify the most likely reaction mechanisms and the molecular sites most susceptible to interaction. kfupm.edu.sa Furthermore, Molecular Dynamics (MD) and Monte Carlo (MC) simulations can model the behavior of molecules over time, predicting how a substrate might orient itself on a catalyst's surface and calculating the energy of this interaction. kfupm.edu.sa These tools allow researchers to screen numerous potential catalysts and reaction conditions in silico, identifying the most promising candidates for achieving high selectivity and yield. This approach saves significant time and resources while providing a deeper understanding of the underlying chemical processes. rowan.edu

Table 3: Application of Computational Models in Chemical Synthesis

| Modeling Technique | Primary Function | Application in Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure and energy. | Predicts reaction pathways, activation energies, and sites of reactivity. kfupm.edu.sa |

| Molecular Dynamics (MD) | Simulates the physical movement of atoms and molecules. | Determines preferred orientation of reactants on a catalyst surface; calculates adsorption energies. kfupm.edu.sa |

| Monte Carlo (MC) Simulations | Uses random sampling to obtain numerical results. | Simulates broader system behavior and interaction energies between molecules. kfupm.edu.sa |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical or biological properties. | Predicts properties of novel compounds before synthesis; screens virtual libraries. rowan.edu |

Integration into Supramolecular Architectures and Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive building block, or synthon, for the construction of more complex molecules and materials. Organochlorine compounds are already recognized as key components in a wide range of functional materials. mdpi.com The presence of two chlorine atoms with different reactivities—one on the allyl group and one on the aromatic ring—opens up possibilities for selective, stepwise functionalization.

This dual reactivity could be exploited to integrate the molecule into supramolecular assemblies, where molecules are organized into well-defined structures through non-covalent interactions. It could also serve as a monomer or cross-linking agent in the synthesis of advanced polymers. For example, the allyl chloride moiety is reactive towards nucleophilic substitution, while the aryl chloride can participate in cross-coupling reactions. This allows for the precise construction of complex architectures with tailored properties, potentially for applications in fields such as electronics or as specialized polymers with enhanced thermal stability or flame-retardant properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-3-(2-chlorophenyl)-1-propene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting 2-chlorophenylmagnesium bromide with 2-chloropropene in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen, followed by acid quenching .

- Key Factors :

- Temperature Control : Lower temperatures (e.g., 0°C) minimize side reactions like polymerization of the propene moiety.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates.

- Catalysts : Lewis acids (e.g., AlCl₃) may improve electrophilic aromatic substitution efficiency.

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals confirm the compound’s identity?

- Techniques :

- NMR :

- ¹H NMR : Look for vinyl proton signals at δ 5.2–6.1 ppm (doublet of doublets) and aromatic protons (δ 7.2–7.8 ppm, meta/para coupling) .

- ¹³C NMR : Chlorinated carbons appear at δ 110–125 ppm, while the allylic carbon (C-1) resonates near δ 45 ppm.

- IR : C-Cl stretches at 550–750 cm⁻¹ and C=C absorption at 1620–1680 cm⁻¹ .

- Validation : Cross-verify with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 198.0234 (calculated for C₉H₇Cl₂).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity during electrophilic addition reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict whether Cl⁻ adds to the α or β position of the propene chain.

- Key Insight : Electron-withdrawing Cl groups on the phenyl ring direct addition to the β-carbon due to resonance stabilization of the carbocation intermediate .

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of epoxide derivatives?

- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for epoxidation, optimizing solvent (CH₂Cl₂) and temperature (−20°C) to achieve >80% ee .

- Byproduct Analysis : GC-MS identifies competing pathways (e.g., diol formation) when epoxidation is incomplete. Adjust oxidant (e.g., m-CPBA) stoichiometry to suppress side reactions .

Q. How do steric and electronic effects of substituents on the phenyl ring influence reaction kinetics in cross-coupling reactions?

- Kinetic Studies :

- Steric Effects : Bulkier substituents (e.g., 2,6-dichloro) reduce Suzuki-Miyaura coupling rates by 40% compared to mono-substituted analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) accelerate oxidative addition in Pd-catalyzed reactions .

- Table : Comparative Reaction Rates

| Substituent | Relative Rate (k/k₀) |

|---|---|

| 2-Cl | 1.0 |

| 2,6-Cl₂ | 0.6 |

| 2-NO₂ | 2.3 |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

- Root Cause : Variability in solvent polarity and water content. Hydrolysis of the allylic Cl is accelerated in polar protic solvents (e.g., MeOH/H₂O) but negligible in anhydrous THF .

- Resolution : Conduct stability assays via UV-Vis monitoring (λ = 254 nm) under controlled humidity.

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Chromatography : Use silica gel flash chromatography with hexane:ethyl acetate (9:1) to separate non-polar byproducts.

- Distillation : Short-path distillation under reduced pressure (bp 85–90°C at 5 mmHg) minimizes thermal decomposition .

Q. How can researchers validate the compound’s potential as a kinase inhibitor in medicinal chemistry studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.